REACTION_CXSMILES
|
C(Cl)(Cl)[Cl:2].[N+](C([N+]([O-])=O)(C)C(N[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)C(O)=O)([O-])=O.[CH3:24][N:25]1[CH2:30][CH2:29]O[CH2:27][CH2:26]1.Cl[C:32]([O:34][CH2:35][CH:36]([CH3:38])C)=O.C(N[C@H:47]([C:53](O)=O)[CH2:48][CH2:49]CCN)(OC(C)(C)C)=O>>[CH3:27][CH2:26][N:25]([CH2:24][CH2:32][O:34][C:35]1[CH:36]=[CH:38][C:48]([CH2:49][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:47][CH:53]=1)[CH2:30][CH3:29].[ClH:2] |f:5.6|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
dinitrophenylaminobutyric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C(C(C(=O)O)NC1=CC=CC=C1)(C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
40.8 μL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
36.1 μL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N[C@@H](CCCCN)C(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 0° C. for 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)CCOC=1C=CC(=CC1)CC=2C=CC=CC2.Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |